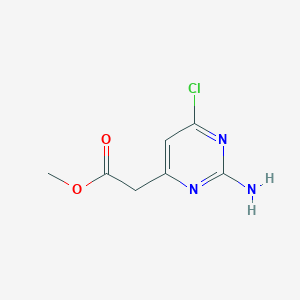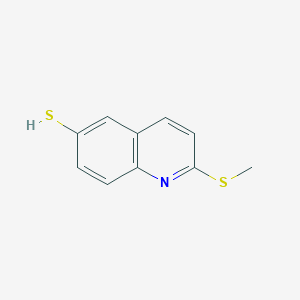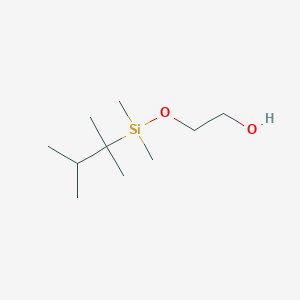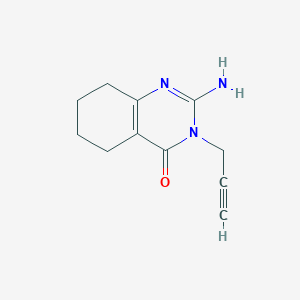
2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-3-(丙-2-炔-1-基)-5,6,7,8-四氢喹唑啉-4(3H)-酮是一种属于喹唑啉酮家族的杂环化合物。喹唑啉酮以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。这种特殊的化合物具有独特的结构,包含一个氨基和一个丙-2-炔-1-基取代基,这可能对其独特的化学和生物特性有所贡献。
准备方法
合成路线和反应条件
2-氨基-3-(丙-2-炔-1-基)-5,6,7,8-四氢喹唑啉-4(3H)-酮的合成通常涉及丙-2-炔基锍盐与磺酰基保护的 β-氨基酮的反应。 该反应通过多米诺环化机制进行,导致形成所需的喹唑啉酮衍生物,产率中等至极佳 。反应条件通常包括使用合适的溶剂,如二氯甲烷,以及碱,如三乙胺,以促进反应。
工业生产方法
虽然该化合物的具体工业生产方法没有得到充分的记录,但一般的做法将涉及扩大实验室合成程序。这将需要优化反应条件,如温度、压力和反应时间,以确保最终产品的高产率和纯度。此外,工业生产可能涉及使用连续流动反应器以提高效率和可扩展性。
化学反应分析
反应类型
2-氨基-3-(丙-2-炔-1-基)-5,6,7,8-四氢喹唑啉-4(3H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的喹唑啉酮衍生物。
还原: 还原反应会导致形成二氢喹唑啉酮衍生物。
取代: 氨基和丙-2-炔-1-基可以参与取代反应,导致形成各种取代的喹唑啉酮衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及亲核试剂,如胺、醇和硫醇,在碱性或酸性条件下进行。
主要产物
这些反应形成的主要产物包括具有不同官能团的各种喹唑啉酮衍生物,这些衍生物可以表现出不同的生物活性。
科学研究应用
化学: 该化合物作为合成更复杂杂环化合物的宝贵中间体。
生物学: 它因其作为具有抗菌、抗病毒和抗癌特性的生物活性分子的潜力而被研究。
医学: 该化合物的独特结构使其成为药物开发的有希望的候选者,特别是在治疗传染病和癌症方面。
工业: 它可用于开发具有特定化学和物理性质的新材料。
作用机制
2-氨基-3-(丙-2-炔-1-基)-5,6,7,8-四氢喹唑啉-4(3H)-酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物的氨基和丙-2-炔-1-基使其能够结合到酶和受体上,调节其活性。这会导致抑制关键的生物过程,如 DNA 复制和蛋白质合成,这些过程对于病原体和癌细胞的存活和增殖至关重要。
相似化合物的比较
类似化合物
2-氨基喹唑啉-4(3H)-酮: 缺少丙-2-炔-1-基,导致不同的化学和生物特性。
3-丙-2-炔-1-基喹唑啉-4(3H)-酮:
5,6,7,8-四氢喹唑啉-4(3H)-酮: 缺少氨基和丙-2-炔-1-基,使其在化学反应中不那么通用。
独特性
2-氨基-3-(丙-2-炔-1-基)-5,6,7,8-四氢喹唑啉-4(3H)-酮中同时存在氨基和丙-2-炔-1-基使其在喹唑啉酮衍生物中独一无二。这些官能团增强了它的反应性和对多种生物活性的潜力,使其成为科学研究和药物开发的宝贵化合物。
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-amino-3-prop-2-ynyl-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-2-7-14-10(15)8-5-3-4-6-9(8)13-11(14)12/h1H,3-7H2,(H2,12,13) |
InChI 键 |
FQZCSAFAKNESKR-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1C(=O)C2=C(CCCC2)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





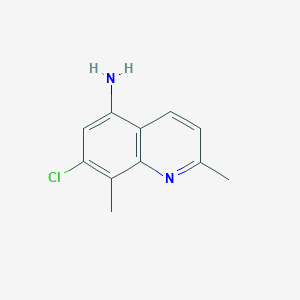
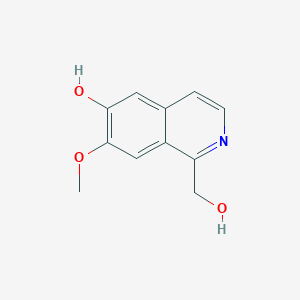

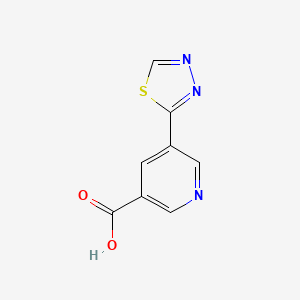

![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)

